molecular formula C18H24F2N6O B610487 Rimtuzalcap CAS No. 2167246-24-2

Rimtuzalcap

Cat. No.: B610487
CAS No.: 2167246-24-2
M. Wt: 378.4 g/mol
InChI Key: OVLIDRAJVMUEMC-UHFFFAOYSA-N
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Description

Rimtuzalcap is a novel modulator of small-conductance calcium-activated potassium channels, currently under investigation for the treatment of essential tremor. It is a small molecule with the chemical formula C18H24F2N6O and a molecular weight of 378.428 g/mol . This compound is known for its ability to modulate potassium channels, which play a crucial role in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rimtuzalcap involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Rimtuzalcap undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Rimtuzalcap has a wide range of scientific research applications, including:

Mechanism of Action

Rimtuzalcap acts as a positive allosteric modulator of small-conductance calcium-activated potassium channels. It increases the activity of these channels in the Purkinje cells of the cerebellar cortex, leading to hyperpolarization and a slower firing rate. This modulation helps decrease the dysfunctional firing of neurons in the olivo-cerebellar network, which is associated with essential tremor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Rimtuzalcap

This compound stands out due to its high selectivity and efficacy as a positive allosteric modulator of small-conductance calcium-activated potassium channels. Its unique mechanism of action and potential therapeutic applications make it a promising candidate for treating movement disorders .

Properties

Key on ui mechanism of action

Rimtuzalcap is a positive allosteric modulator of small-conductance calcium-activated K+ channels (SK channels). It is thought to exert its activity on essential tremor through increasing SK channel activity in the Purkinje cells of the cerebellar cortex resulting in hyperpolarization and consequently, a slower firing rate. These Purkinje cells have a glutamatergic excitatory input to deep cerebellar neurons in the dentate nucleus which themselves exert the same input on the ventral intermediate nucleus in the thalamocortical system. From there the ventral intermediate nucleus exerts excitatory input to the motor cortex, producing an effect on motor function. It is the decrease in the activity of this pathway through targeting Purkinje cell firing rate that is thought to have a beneficial impact on essential tremor.

CAS No.

2167246-24-2

Molecular Formula

C18H24F2N6O

Molecular Weight

378.4 g/mol

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-(3-methylpyrazol-1-yl)-6-morpholin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C18H24F2N6O/c1-13-4-7-26(24-13)17-22-15(21-14-2-5-18(19,20)6-3-14)12-16(23-17)25-8-10-27-11-9-25/h4,7,12,14H,2-3,5-6,8-11H2,1H3,(H,21,22,23)

InChI Key

OVLIDRAJVMUEMC-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1)C2=NC(=CC(=N2)N3CCOCC3)NC4CCC(CC4)(F)F

Canonical SMILES

CC1=NN(C=C1)C2=NC(=CC(=N2)N3CCOCC3)NC4CCC(CC4)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rimtuzalcap

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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